molecular formula C11H11N5O B1483985 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 2098131-61-2

1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B1483985
CAS No.: 2098131-61-2
M. Wt: 229.24 g/mol
InChI Key: NPRAJHWXXQEGCV-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-phenyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of azidoethyl pyrazoles This compound features an azidoethyl group attached to a pyrazol-5-ol ring, which is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3-phenyl-1H-pyrazol-5-ol can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-phenyl-1H-pyrazol-5-ol with 2-azidoethyl bromide under basic conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azido group can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives

  • Reduction: Amino derivatives

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

1-(2-Azidoethyl)-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-(2-Azidoethyl)-3-phenyl-1H-pyrazol-5-ol can be compared with other azidoethyl pyrazoles and similar compounds. Some similar compounds include:

  • 1-Azido-2-(2-azidoethoxy)ethane: This compound features an azido group attached to an ethoxy group.

  • N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides): These compounds have azidoethyl groups attached to methylenebis(1-oxytriaz-1-ene 2-oxides).

Uniqueness: this compound is unique due to its phenyl group, which can influence its chemical reactivity and biological activity. This phenyl group can enhance the compound's binding affinity to biological targets and improve its pharmacokinetic properties.

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Properties

IUPAC Name

2-(2-azidoethyl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-15-13-6-7-16-11(17)8-10(14-16)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRAJHWXXQEGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-ol

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